physicochemical properties of 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride
physicochemical properties of 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride
An In-depth Technical Guide to 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride: Properties, Synthesis, and Applications
Introduction
2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride is a functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of the 1,4-benzodioxane scaffold, which is a structural motif in numerous bioactive molecules, this reagent serves as a critical building block for introducing the sulfonyl group at the 5-position of the aromatic ring.[1] The 1,4-benzodioxane structure is known to interact with various biological targets, including adrenergic and serotoninergic receptors.[1]
While related isomers, such as those substituted at the 6-position, are well-known intermediates in the synthesis of alpha-1 adrenergic receptor antagonists like Doxazosin, the 5-sulfonyl chloride isomer provides a distinct regiochemistry for derivatization.[2] Recent research has highlighted the importance of substitution at the 5-position, with related compounds like 2,3-dihydro-1,4-benzodioxine-5-carboxamide being identified as potent lead compounds for PARP1 inhibitors, a promising target in cancer therapy.[3] This guide offers a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride, tailored for researchers and scientists in drug development.
Chemical Identity and Physicochemical Properties
Precise identification and understanding the physical properties of a chemical reagent are foundational to its effective use in research and development.
1.1. Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride | PubChem[4] |
| Molecular Formula | C₈H₇ClO₄S | PubChem[4] |
| Molecular Weight | 234.66 g/mol | Sigma-Aldrich |
| CAS Number | 87474-15-5 | Guidechem[5] |
| PubChem CID | 47002974 | PubChem[4] |
1.2. Physicochemical Data
Quantitative data on the is not extensively documented in public literature. The data below is compiled from supplier information and predictions for the closely related 6-sulfonyl chloride isomer, which is expected to have similar properties.
| Property | Value | Notes |
| Appearance | White to off-white crystalline solid | Based on typical appearance of similar compounds.[6] |
| Melting Point | Not available | Data for the 6-isomer is also not consistently reported. |
| Boiling Point | Not available | Likely decomposes upon heating at atmospheric pressure. |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), THF, and DMF. | Sulfonyl chlorides are typically soluble in anhydrous organic solvents. |
| Stability | Moisture-sensitive; reacts with water. | Reacts violently with water.[7] Store under an inert atmosphere. |
Synthesis and Purification
The most direct and common method for preparing aryl sulfonyl chlorides is the electrophilic chlorosulfonation of the corresponding aromatic ring. This involves the reaction of the parent compound, 2,3-dihydro-1,4-benzodioxine, with a strong chlorosulfonating agent.
Synthetic Pathway: Chlorosulfonation
The synthesis begins with the commercially available 2,3-dihydro-1,4-benzodioxine. The key step is the introduction of the chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. Chlorosulfonic acid (ClSO₃H) is a powerful and effective reagent for this transformation. The reaction must be conducted under anhydrous conditions at low temperatures to control the high reactivity of the reagent and minimize side reactions.
Caption: A typical workflow for the synthesis and purification of the target compound.
Experimental Protocol: Synthesis
This protocol is adapted from general procedures for the chlorosulfonation of bicyclic aromatic compounds.[8][9]
Materials:
-
2,3-dihydro-1,4-benzodioxine
-
Chlorosulfonic acid
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3-dihydro-1,4-benzodioxine (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: Add chlorosulfonic acid (approx. 3-5 eq) dropwise via the addition funnel over 30-60 minutes. Causality: Slow addition at low temperature is critical to dissipate the heat from the highly exothermic reaction and to prevent the formation of undesired byproducts, including the disulfonated product and polymeric tars.
-
Reaction: Stir the mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully and slowly pour the reaction mixture onto a beaker of crushed ice. Causality: This step quenches the excess highly reactive chlorosulfonic acid. This must be done cautiously in a well-ventilated fume hood as it generates HCl gas.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.
Purification
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography on silica gel if necessary. The purified product should be stored under an inert atmosphere due to its moisture sensitivity.
Chemical Reactivity and Key Reactions
The synthetic utility of 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride stems from the high reactivity of the sulfonyl chloride functional group. The sulfur atom is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.
Mechanism of Sulfonylation
The reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom. A nucleophile, typically an amine (to form a sulfonamide) or an alcohol (to form a sulfonate ester), attacks the electrophilic sulfur center. This is followed by the elimination of a chloride ion, which is an excellent leaving group. The reaction is often carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct generated during the reaction.
Caption: General mechanism for the reaction of a sulfonyl chloride with a nucleophile.
Protocol: Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-sulfonamide
This protocol describes the reaction with ammonia to form the corresponding primary sulfonamide, a valuable intermediate.[10]
Materials:
-
2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
Aqueous ammonia (28-30%)
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve the sulfonyl chloride (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Nucleophile Addition: Add excess concentrated aqueous ammonia dropwise to the stirred solution. An immediate white precipitate of the sulfonamide should form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours to ensure completion.
-
Isolation: Reduce the volume of THF under vacuum. Add water and diethyl ether to the residue and transfer to a separatory funnel.
-
Extraction and Washing: Separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude 2,3-dihydro-1,4-benzodioxine-5-sulfonamide. The product can be further purified by recrystallization.
Applications in Drug Discovery and Organic Synthesis
The primary value of this reagent is as a scaffold for building more complex molecules with potential therapeutic applications. The sulfonyl group acts as a stable and versatile linker, while the benzodioxane core provides a privileged structure for receptor binding.[1]
Intermediate for PARP1 Inhibitor Leads
While direct synthesis of a marketed drug using the 5-sulfonyl chloride is not prominent, its structural motif is highly relevant. A closely related analog, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, was identified as a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), with an IC₅₀ of 5.8 μM.[3] This finding establishes the 5-substituted benzodioxane scaffold as a valuable pharmacophore for developing novel anticancer agents. The 5-sulfonyl chloride can be used to synthesize a library of 5-sulfonamide derivatives, which are structurally similar to the carboxamide, for structure-activity relationship (SAR) studies in this area.
Sources
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- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride | C8H7ClO4S | CID 47002974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride(SALTDATA: FREE), CasNo.850568-59-1 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 7. CAS#:63758-12-3 | 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride | Chemsrc [chemsrc.com]
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